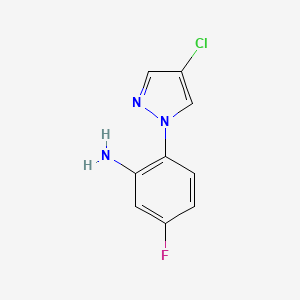

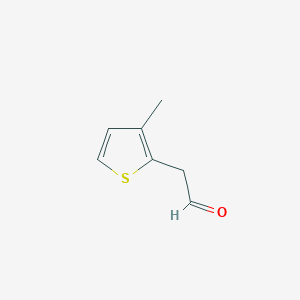

2-(3-Methylthiophen-2-yl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methylthiophen-2-yl)acetaldehyde is a chemical compound with the CAS Number: 1344058-53-2 . It has a molecular weight of 140.21 and its IUPAC name is (3-methyl-2-thienyl)acetaldehyde . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.21 .Aplicaciones Científicas De Investigación

Organocatalytic Domino Reactions

A study by Brandau, Maerten, and Jørgensen (2006) presented an approach for the synthesis of optically active, highly functionalized tetrahydrothiophenes, which could have significant applications in biochemistry, pharmaceutical science, and nanoscience. This research utilized organocatalytic Michael-aldol domino reactions to produce tetrahydrothiophene carbaldehydes with high yields and excellent enantioselectivities, potentially benefiting various scientific fields (Brandau, Maerten, & Jørgensen, 2006).

Acetaldehyde Analysis in Food and Beverages

Miyake and Shibamoto (1993) developed a method for analyzing acetaldehyde in foods and beverages. This method involves reacting acetaldehyde with cysteamine to form 2-methylthiazolidine, which is then analyzed by gas chromatography. The study provides a framework for understanding the presence and quantity of acetaldehyde in various consumer products, with implications for risk assessment (Miyake & Shibamoto, 1993).

Chemoselective Deprotection of Acetals

Fujioka et al. (2006) reported on the chemoselective deprotection of acetals from aldehydes, a process that has broad implications in synthetic chemistry. This method was applied to various acetal compounds and demonstrated high generality and mildness, opening up new possibilities in the synthesis and manipulation of complex organic molecules (Fujioka et al., 2006).

Synthesis of Flavor Compounds

Guan et al. (2011) explored the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a compound with potential applications in the flavor industry. This research not only provided insights into the synthesis process but also evaluated the odor characteristics of the compound, highlighting its potential use in flavorings and fragrances (Guan et al., 2011).

Solar Cell Development

Bhongale and Chaudhari (2021) used an acetalization reaction in the fabrication of Poly(3-hexylthiophene-2,5-diyl) and Phenyl-C61-butyric acid methyl ester-based organic solar cells. This study highlights the potential of acetaldehyde derivatives in improving solar cell technology and contributing to renewable energy solutions (Bhongale & Chaudhari, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be stored at a temperature of -70°C .

Propiedades

IUPAC Name |

2-(3-methylthiophen-2-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVVJWLWFOLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2979035.png)

![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2979043.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)